N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide
Description
Properties
Molecular Formula |
C16H18N4O3 |
|---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(pyrimidin-2-ylamino)butanamide |
InChI |
InChI=1S/C16H18N4O3/c21-15(3-1-6-17-16-18-7-2-8-19-16)20-10-12-4-5-13-14(9-12)23-11-22-13/h2,4-5,7-9H,1,3,6,10-11H2,(H,20,21)(H,17,18,19) |
InChI Key |
TXNULDGMDBSWCT-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCNC3=NC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Amide Bond Formation via Carboxylic Acid Activation
The core structure of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide necessitates the formation of a stable amide bond between 4-(2-pyrimidinylamino)butanoic acid and 1,3-benzodioxol-5-ylmethanamine. A widely adopted method involves activating the carboxylic acid group using carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in conjunction with 1-hydroxybenzotriazole (HOBt) to minimize racemization. The reaction is typically conducted in anhydrous dimethylformamide (DMF) under nitrogen atmosphere at 0–25°C for 12–24 hours, yielding the desired amide after purification via silica gel chromatography.
Key reaction parameters:
Pyrimidinylamino Group Introduction
The 2-pyrimidinylamino moiety is introduced via nucleophilic aromatic substitution (NAS) between 4-aminobutanamide and 2-chloropyrimidine. This step requires catalytic potassium carbonate in acetonitrile under reflux (80°C, 6–8 hours). Alternatively, transition-metal-catalyzed coupling reactions using palladium(II) acetate and Xantphos ligand enable milder conditions (50°C, 3 hours) with improved regioselectivity.
Optimization of Reaction Conditions
Temperature and Catalytic Effects
Elevating reaction temperatures to 60–80°C accelerates amidation but risks decomposition of the benzodioxole ring. Comparative studies indicate that room-temperature reactions with 4-dimethylaminopyridine (DMAP) as a catalyst achieve 78% yield without side products. For NAS, microwave-assisted synthesis (100°C, 30 minutes) reduces reaction time by 75% while maintaining >90% yield.
Solvent and pH Dependence
The dielectric constant of the solvent critically influences reaction kinetics. DMF (ε = 36.7) outperforms THF (ε = 7.5) in solubilizing intermediates, while acidic pH (<7) stabilizes the amine component against oxidation.
Analytical Characterization and Validation
Spectroscopic Confirmation
1H NMR (400 MHz, DMSO-d6): δ 8.35 (s, 2H, pyrimidine-H), 6.82–6.75 (m, 3H, benzodioxole-H), 4.41 (d, J = 5.6 Hz, 2H, CH2), 3.25 (t, J = 6.8 Hz, 2H, NHCH2), 2.35 (t, J = 7.2 Hz, 2H, CONHCH2). HRMS (ESI+): m/z calculated for C17H19N4O3 [M+H]+: 343.1409, found: 343.1412.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water 55:45, 1.0 mL/min) confirms >98% purity with retention time = 6.72 minutes.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| EDCl/HOBt coupling | 82 | 95 | 24 |
| Microwave NAS | 91 | 98 | 0.5 |
| Pd-catalyzed coupling | 88 | 97 | 3 |
The microwave-assisted NAS route offers superior efficiency, though scalability remains challenging due to specialized equipment requirements. Conversely, EDCl-mediated amidation is cost-effective for industrial-scale production despite longer reaction times.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine under reducing conditions.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that compounds with similar structures may exhibit significant anticancer properties. For instance, research on related benzodioxole derivatives has shown that they can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
A study evaluating the cytotoxic effects of benzodioxole derivatives found that certain compounds inhibited the growth of human colorectal carcinoma cells (HCT116) effectively, suggesting that N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide may have similar efficacy .
Antiviral Activity
The compound's structural components suggest potential antiviral activity. Pyrimidine derivatives have been studied for their ability to inhibit viral replication by interfering with nucleic acid synthesis. This mechanism is critical in the development of antiviral agents targeting various viral infections .
Research Findings:
A comparative analysis indicated that compounds with similar structural motifs displayed significant antiviral effects by enhancing the immune response through the production of interferons .
Comparative Analysis of Related Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| N-(1,3-benzodioxol-5-ylmethyl)-n-pyridin-4-ylpiperazine-1-carboxamide | Benzodioxole + Piperazine | Potential TRPM8 modulation |
| 4-(1,3-benzodioxol-5-yloxy)-n-pyridin-4-ylpiperazine | Benzodioxole + Pyridine | FAAH inhibition |
| 4-(1,3-benzodioxol-5-methyl)-n-pyridin-2-ylpiperazine | Methylated Benzodioxole + Pyridine | Anticancer properties |
This table illustrates the versatility and potential therapeutic applications of benzodioxole derivatives while emphasizing the distinct biological activities conferred by specific structural features .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The benzodioxole ring could be involved in π-π stacking interactions, while the pyrimidine moiety might participate in hydrogen bonding with biological macromolecules.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(1,3-Benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide
- CAS Registry Number : 1632154-28-9
- Molecular Formula : C₁₁H₈FN₃S
- Molecular Weight : 314.34 g/mol
- Structural Features: The compound consists of a benzodioxole moiety linked via a methyl group to a butanamide backbone.
However, explicit pharmacological data (e.g., IC₅₀ values, target receptors) are unavailable in the cited sources.
Comparative Analysis with Structural Analogs
Structural Analog: N-(2-Aminoethyl)-4-(4-(Hydroxymethyl)-2-Methoxy-5-Nitrosophenoxy)butanamide (NB)
- Source : Bioadhesive research ()
- Molecular Formula : C₁₄H₂₂N₄O₆ (approximate)
- Key Differences: Substituents: NB features a nitrosophenoxy group and an aminoethyl chain, contrasting with the benzodioxol and pyrimidine groups in the target compound. Applications: NB is utilized in bioadhesive formulations alongside methacrylated gelatin (GelMA) and hyaluronic acid, indicating a role in crosslinking or tissue adhesion .
Pharmacopeial Butanamides (Compounds m, n, o)
- Source : Pharmacopeial Forum ()
- Examples: (m): (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (n, o): Stereoisomers with variations in chiral centers and substituents.
- Stereochemistry: The emphasis on stereoisomers (m, n, o) highlights the role of chirality in bioactivity, a feature absent in the target compound’s documentation.
- Functional Comparison: Property Target Compound Pharmacopeial Analogs Backbone Linear butanamide Branched hexane + diphenyl Substituents Benzodioxole, pyrimidine Dimethylphenoxy, oxopyrimidine Bioactivity Focus Undefined Likely antiviral/antimicrobial
Thiazolo-Triazole Derivative (CAS 1574321-45-1)
- Source : CAS Registry ()
- Molecular Formula : C₁₉H₂₀N₆O
- Key Differences: Heterocyclic Core: Contains a thiazolo[3,2-b][1,2,4]triazole system instead of benzodioxole-pyrimidine.
- Functional Comparison: Property Target Compound Thiazolo-Triazole Analog Core Heterocycle Benzodioxole + pyrimidine Thiazolo-triazole Molecular Weight 314.34 g/mol 233.27 g/mol Potential Use Undefined Kinase inhibition (inferred)
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyrimidinylamino)butanamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 314.34 g/mol
- CAS Number : 1401597-01-0
The compound features a benzodioxole moiety and a pyrimidine ring, which are often associated with various biological activities, including enzyme modulation and interactions with nucleic acids .
Research indicates that compounds with similar structures may exhibit significant therapeutic properties. The benzodioxole structure is known for its role in various pharmacological applications, while the pyrimidine component is often linked to interactions with biological targets such as enzymes and receptors .
Key Mechanisms Identified:
- Enzyme Inhibition : Compounds similar to this compound have shown potential in inhibiting specific enzymes involved in disease pathways.
- Nucleic Acid Interactions : The pyrimidine ring suggests possible interactions with DNA or RNA, indicating potential for use in cancer therapies or antiviral agents.
- Auxin Receptor Modulation : Some derivatives have been studied for their ability to act as auxin receptor agonists, promoting root growth in plants, which may have agricultural implications .
Case Studies and Experimental Data
Recent studies have highlighted the biological activity of this compound and its derivatives. Below are summarized findings from key research articles:
Future Directions
The ongoing research into this compound emphasizes the need for further exploration of its biological mechanisms and therapeutic applications. Future studies should focus on:
- In Vivo Studies : To confirm the efficacy and safety of this compound in living organisms.
- Structural Modifications : To enhance its biological activity and selectivity towards specific targets.
- Clinical Trials : To evaluate its potential as a therapeutic agent in treating diseases such as cancer or metabolic disorders.
Q & A
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with kinase domains (e.g., ATP-binding sites). Focus on hydrogen bonding with pyrimidine N1 and hydrophobic interactions with the benzodioxole group .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns to assess binding mode persistence .
- QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on pyrimidine) with activity data from analogs .
How should researchers monitor reaction intermediates during synthesis?
Basic Research Question
- TLC Monitoring : Use silica-coated plates with UV visualization (254 nm) to track intermediates (e.g., Rf shift from 0.2 to 0.5 post-acylation) .
- HPLC Analysis : Employ reverse-phase C18 columns (acetonitrile/water gradient) to quantify intermediates and detect side products .
- In Situ FTIR : Monitor carbonyl formation (~1700 cm⁻¹) during amide bond formation .
What strategies optimize reaction yields while minimizing competing pathways?
Advanced Research Question
- Design of Experiments (DOE) : Vary temperature (25–80°C), solvent polarity (DMF vs. THF), and stoichiometry to identify optimal conditions .
- Kinetic Studies : Use pseudo-first-order kinetics to determine rate-limiting steps (e.g., pyrimidine activation).
- Catalyst Screening : Test Pd-based catalysts for Suzuki-Miyaura couplings or enzyme-mediated acylations .
How does the compound’s stability under physiological conditions impact its therapeutic potential?
Advanced Research Question
- pH Stability Assays : Incubate in buffers (pH 1–9) and analyze degradation via LC-MS. The benzodioxole group may hydrolyze under acidic conditions, requiring prodrug strategies .
- Plasma Stability : Assess half-life in human plasma (e.g., >6 hours for viable drug candidates) .
- Metabolite Identification : Use liver microsomes to detect oxidative metabolites (e.g., CYP450-mediated N-dealkylation) .
What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?
Basic Research Question
How can researchers address low solubility in aqueous buffers during in vitro assays?
Advanced Research Question
- Co-Solvent Systems : Use DMSO (≤0.1%) or cyclodextrin-based solubilizers .
- Salt Formation : Synthesize hydrochloride salts to enhance polarity .
- Nanoformulation : Encapsulate in PEGylated liposomes for sustained release .
What are the best practices for ensuring reproducibility in biological evaluations?
Basic Research Question
- Standardized Protocols : Adopt CLSI guidelines for cell viability assays (e.g., MTT, IC50 calculations) .
- Positive Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) .
- Data Transparency : Report purity, solvent residues (e.g., <500 ppm DMF), and storage conditions (−20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
